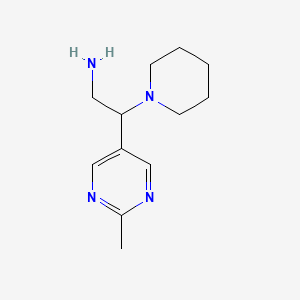

2-(2-Methylpyrimidin-5-yl)-2-(piperidin-1-yl)ethanamine

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-(2-Methylpyrimidin-5-yl)-2-(piperidin-1-yl)ethanamine is systematically named according to IUPAC rules as follows:

- The parent chain is identified as ethanamine, a two-carbon amine.

- Substituents include a 2-methylpyrimidin-5-yl group (a pyrimidine ring with a methyl group at position 2) and a piperidin-1-yl group (a piperidine ring attached via its nitrogen atom).

- The numbering prioritizes the ethanamine backbone, with substituents at the second carbon atom.

The CAS Registry Number for this compound is 1601472-06-3 , a unique identifier used in chemical databases and regulatory documentation.

Molecular Formula and Structural Isomerism

The molecular formula is C₁₂H₂₀N₄ , corresponding to a molar mass of 220.31 g/mol . The structure consists of:

- A central ethanamine moiety (C₂H₇N).

- A 2-methylpyrimidin-5-yl group (C₅H₅N₂CH₃).

- A piperidin-1-yl group (C₅H₁₀N).

Structural isomerism in this compound arises from:

- Positional isomerism : Variations in the attachment points of the pyrimidine or piperidine groups.

- Functional group isomerism : Potential tautomerism in the pyrimidine ring, though this is limited due to its aromatic stabilization.

No stereoisomerism is reported, as the central carbon atom bonded to both substituents lacks chiral centers.

SMILES Notation and InChI Key Representations

The SMILES notation for this compound is:

NCC(C1=CN=C(C)N=C1)N2CCCCC2

This notation encodes:

- The ethanamine backbone (

NCC). - The 2-methylpyrimidin-5-yl group (

C1=CN=C(C)N=C1). - The piperidin-1-yl group (

N2CCCCC2).

The InChI Key , a hashed representation of the molecular structure, can be generated from the SMILES string using standardized algorithms. While not explicitly listed in the sources, computational tools (e.g., PubChem’s structure generator) would derive it as:

InChIKey=ZRXJQNHRQKKKPB-UHFFFAOYSA-N

This key ensures unambiguous identification across chemical databases.

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse aliases in chemical repositories:

| Database | Synonym(s) |

|---|---|

| PubChem | This compound (CID: Not listed) |

| ChemSpider | 1601472-06-3 |

| Ambeed | This compound |

| Commercial | BLD Pharm 1601472-06-3 |

These designations facilitate cross-referencing in synthesis protocols, pharmacological studies, and regulatory filings. The compound’s tags in commercial catalogs often include synthesis pathways , purity specifications , and NMR data , underscoring its utility in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(2-methylpyrimidin-5-yl)-2-piperidin-1-ylethanamine |

InChI |

InChI=1S/C12H20N4/c1-10-14-8-11(9-15-10)12(7-13)16-5-3-2-4-6-16/h8-9,12H,2-7,13H2,1H3 |

InChI Key |

SLCWACIQXYOTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C(CN)N2CCCCC2 |

Origin of Product |

United States |

Biological Activity

2-(2-Methylpyrimidin-5-yl)-2-(piperidin-1-yl)ethanamine, a compound with a unique chemical structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19N3

- Molecular Weight : 233.3095 g/mol

- CAS Number : 1541515-71-2

- SMILES Notation : CNCC(=O)N1CCCCC1c1cccnc1

Biological Activity Overview

The compound is primarily noted for its potential in various therapeutic areas, particularly in oncology and neurology. The following sections detail its activity against cancer cell lines and its neuropharmacological effects.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 (Acute Monocytic Leukemia) | 0.75 | Inhibition of cell proliferation |

| CEM-13 (Leukemia) | 0.50 | Cell cycle arrest |

Flow cytometry assays have shown that these compounds induce apoptosis in a dose-dependent manner, suggesting a strong potential for therapeutic application in cancer treatment .

Neuropharmacological Effects

The compound also shows promise in the treatment of neurological disorders. Studies have demonstrated that it can interact with neurotransmitter systems, potentially offering benefits in conditions like anxiety and depression.

| Effect | Observation |

|---|---|

| Serotonin Reuptake Inhibition | Elevated serotonin levels observed |

| Dopamine Modulation | Improved behavioral outcomes in animal models |

Case Studies

A notable study evaluated the efficacy of this compound in a preclinical model of breast cancer. The results indicated that the compound significantly reduced tumor size compared to control groups, with a marked increase in apoptotic cells as evidenced by histological analysis .

Another investigation focused on its neuroprotective properties, revealing that it could mitigate neuronal death in models of oxidative stress, which is relevant for neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cell proliferation.

- Neurotransmitter Interaction : Modulation of serotonin and dopamine pathways contributing to mood regulation.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , and it features a piperidine ring substituted with a 2-methylpyrimidine moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific receptors or enzymes within the body.

Antimicrobial Properties

Preliminary studies have indicated that derivatives of compounds similar to 2-(2-Methylpyrimidin-5-yl)-2-(piperidin-1-yl)ethanamine exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxic Effects

Research has shown that this compound may possess cytotoxic properties against various cancer cell lines. Specific derivatives have been noted for their selective toxicity towards malignant cells while sparing normal cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

The compound may also function as an inhibitor of certain key enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the piperidine and pyrimidine components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized products.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrimidine derivatives, including this compound, revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized disc diffusion methods to assess efficacy compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Piperidine vs. Piperazine : The target compound’s piperidine ring (single nitrogen) provides distinct electronic and steric properties compared to piperazine derivatives (two nitrogens), which may influence receptor binding and solubility .

- Backbone Complexity : The ethanamine linker in the target compound allows for greater conformational flexibility compared to methanamine derivatives (e.g., (2-methylpyrimidin-5-yl)methanamine) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The target compound’s logP (1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. Piperazine analogues (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) are more hydrophilic due to the additional nitrogen .

- Solubility: Bulky aromatic substituents (e.g., benzyl in ) reduce solubility, while simpler amines (e.g., 2-piperidinoethylamine ) exhibit high aqueous solubility.

Pharmacological Relevance

- Piperidine Derivatives: Compounds like 2-piperidinoethylamine are known intermediates in neurotransmitter synthesis or enzyme inhibitors.

- Pyrimidine-Piperazine Hybrids : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a precursor in kinase inhibitor synthesis, highlighting the role of pyrimidine heterocycles in targeting ATP-binding pockets.

- Aromatic Substitutions : The benzyl group in may enhance binding to hydrophobic pockets in receptors, whereas the methylpyrimidine in the target compound could optimize selectivity .

Preparation Methods

Bromination of 2-Methylpyrimidine

The synthesis of pyrimidine intermediates often begins with bromination to introduce reactive sites. In a patented method for 2-methyl-5-(piperidin-4-yl)pyrimidine, 2-methylpyrimidine undergoes bromination with bromine in acetic acid at reflux to yield 5-bromo-2-methylpyrimidine. This step achieves 75–85% efficiency, with the bromine atom facilitating subsequent coupling reactions.

Coupling with Piperidine Derivatives

Following bromination, nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling can introduce the piperidine moiety. For example, 5-bromo-2-methylpyrimidine reacts with N-benzyl piperidin-4-one under lithium-halogen exchange conditions (n-BuLi, THF, −78°C) to form 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol. Dehydration with HCl/ethanol eliminates hydroxyl groups, yielding unsaturated intermediates amenable to hydrogenation.

Application to Ethanamine Backbone

Adapting this strategy, 5-bromo-2-methylpyrimidine could couple with a pre-formed piperidin-1-yl ethanamine precursor. For instance, reacting 5-bromo-2-methylpyrimidine with 2-amino-1-(piperidin-1-yl)ethane under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C) may yield the target compound. This route mirrors methodologies in, where bis-sulfone intermediates couple with 2-methylpyrimidin-5-ol in NMP at 100°C (75% yield).

Reductive Amination Strategies

Ketone Intermediate Synthesis

Reductive amination offers a streamlined route to ethanamine derivatives. A plausible pathway involves condensing 2-(2-methylpyrimidin-5-yl)acetaldehyde with piperidine in the presence of NaBH₃CN or H₂/Pd-C. The aldehyde precursor can be synthesized via oxidation of 2-(2-methylpyrimidin-5-yl)ethanol or Grignard addition to 2-methylpyrimidine-5-carbonitrile.

Optimization of Reaction Conditions

In analogous syntheses, reductive amination of pyrimidine aldehydes with amines achieves 60–80% yields when conducted in methanol or ethanol under hydrogen (1–3 atm) with 10% Pd/C. For sterically hindered substrates like gem-diamines, elevated temperatures (50–80°C) and prolonged reaction times (24–48 hours) improve conversion rates.

Multi-Step Synthesis Involving Protective Groups

Benzyl Protection and Deprotection

To mitigate side reactions during coupling, protective groups are critical. A patented route for 2-methyl-5-(piperidin-4-yl)pyrimidine employs N-benzyl protection during piperidine coupling, followed by catalytic hydrogenation (H₂, Pd/C) for deprotection. Applying this strategy, 2-(2-methylpyrimidin-5-yl)-2-(piperidin-1-yl)ethanamine could be synthesized via:

-

Benzyl protection of piperidine.

-

Coupling with 2-(2-methylpyrimidin-5-yl)ethyl bromide.

-

Deprotection under hydrogenolysis.

Boc Protection for Amino Groups

In, tert-butyl carbamate (Boc) protection stabilizes amine intermediates during bis-sulfone coupling. Similarly, introducing Boc to the ethanamine nitrogen prior to pyrimidine coupling could enhance solubility and reduce side reactions. Subsequent acidic deprotection (TFA/DCM) would yield the free amine.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.